N-(3-bromo-4-methylphenyl)methanesulfonamide

Steroid sulfatase inhibition Enzyme inhibitor potency Hormone-dependent disease

Choose N-(3-bromo-4-methylphenyl)methanesulfonamide (CAS 116598-91-5) when positional isomerism is critical. This 3-bromo-4-methyl regioisomer is structurally distinct from the 4-bromo-3-methyl analog (CAS 149105-00-0), offering documented nanomolar STS inhibition (IC50 24 nM) without steroidal receptor cross-reactivity. The 3-bromo substituent enables Suzuki coupling for parallel library synthesis. As a structurally matched negative control for TRPV1 assays, it ensures assay specificity. Do not substitute generically—positional isomerism dictates biological activity, making empirical verification with the precise isomer essential for reproducible SAR data. Supplied at ≥95% purity.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14
CAS No. 116598-91-5
Cat. No. B3215692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromo-4-methylphenyl)methanesulfonamide
CAS116598-91-5
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C)Br
InChIInChI=1S/C8H10BrNO2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3
InChIKeyGGOSTSKNTABTPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-bromo-4-methylphenyl)methanesulfonamide CAS 116598-91-5: Technical Baseline and Procurement Profile


N-(3-bromo-4-methylphenyl)methanesulfonamide (CAS 116598-91-5, MFCD18263184) is an arylsulfonamide derivative with molecular formula C₈H₁₀BrNO₂S and molecular weight 264.14 g/mol . This compound features a methanesulfonamide group (-SO₂NHCH₃) attached to a 3-bromo-4-methylphenyl scaffold, with standard commercial purity specifications of ≥95% as reported by multiple suppliers . The compound is cataloged under MDL No. MFCD18263184 and InChI Key GGOSTSKNTABTPL-UHFFFAOYSA-N, and is supplied for research and further manufacturing use only .

Why Generic Substitution Fails for N-(3-bromo-4-methylphenyl)methanesulfonamide: Positional Isomerism and Biological Activity Divergence


Arylsulfonamide derivatives bearing halogen and methyl substituents on the phenyl ring exhibit pronounced differences in biological activity and synthetic utility depending on the precise substitution pattern. The 3-bromo-4-methyl arrangement in this compound is structurally distinct from regioisomers such as the 4-bromo-3-methylphenyl analog (CAS 149105-00-0), which possesses a different bromine and methyl positioning . This positional isomerism can produce divergent interactions with biological targets; for instance, N-substituted phenylsulfonamide derivatives have been shown to exhibit substitution-dependent activity profiles against human TRPV1 channels, with chloro-substitution patterns on the A- and C-rings directly modulating inhibition potency [1]. Furthermore, the bromine atom at the 3-position has been implicated in critical DNA binding interactions in related bromo-methylphenyl scaffolds [2]. These factors make simple generic substitution with alternative halogenated phenylmethanesulfonamides scientifically unsound without empirical verification of the specific positional isomer.

Quantitative Differentiation Evidence: N-(3-bromo-4-methylphenyl)methanesulfonamide vs. Analogs and Benchmarks


Steroid Sulfatase Inhibitory Potency: Comparison Against Clinical Benchmark EMATE

N-(3-bromo-4-methylphenyl)methanesulfonamide exhibits an IC50 of 24 nM against steroid sulfatase (STS) in human JEG-3 choriocarcinoma cell homogenates using [³H]E1S as substrate [1]. This potency is quantitatively comparable to estrone-3-O-sulfamate (EMATE), a well-established steroidal STS inhibitor that demonstrates an IC50 of 18–23 nM in human placental microsome and JEG-3 cell assays [2]. In contrast, N-(4-chlorophenyl)methanesulfonamide (CAS 4284-51-9) and N-(4-methylphenyl)methanesulfonamide (CAS 4284-47-3) lack documented STS inhibitory activity at the nanomolar range, with available public databases containing no IC50 entries for these simpler analogs against STS [3][4]. The 24 nM IC50 places this compound within the same order of magnitude as EMATE, distinguishing it from less-substituted methanesulfonamide derivatives that do not exhibit comparable STS inhibition.

Steroid sulfatase inhibition Enzyme inhibitor potency Hormone-dependent disease

Regioisomeric Differentiation: 3-Bromo-4-Methyl vs. 4-Bromo-3-Methyl Substitution Effects

N-(3-bromo-4-methylphenyl)methanesulfonamide (CAS 116598-91-5) and its regioisomer N-(4-bromo-3-methylphenyl)methanesulfonamide (CAS 149105-00-0) share identical molecular formula (C₈H₁₀BrNO₂S) and molecular weight (264.14 g/mol) but differ in bromine positioning relative to the methyl group [1]. In related bromo-methylphenyl scaffolds, the 3-bromo positioning has been shown to be critical for target engagement; specifically, a 1-(3-bromo-4-methylphenyl)cyclopentan-1-amine derivative demonstrated an IC50 of 8.2 nM against BRCA-mutated cell lines with >100-fold selectivity over normal cells, and X-ray crystallography confirmed that the bromine atom at the 3-position is essential for DNA binding interactions [2]. While direct head-to-head STS inhibition data for the 4-bromo-3-methyl regioisomer are not available in public databases, the documented structural dependence of biological activity on bromine positioning suggests that these regioisomers are not functionally interchangeable .

Positional isomerism Structure-activity relationship Substitution pattern effects

Synthetic Route Characterization and Reported Yield Metrics

The synthesis of N-(3-bromo-4-methylphenyl)methanesulfonamide has been documented via reaction of 3-bromo-4-methylaniline with methanesulfonyl chloride in pyridine at 0°C, followed by warming to room temperature and stirring for 1 hour, yielding 1.42 g (quantitative yield, calculated as 100.1%) from 1.00 g (5.37 mmol) of starting aniline [1]. This synthetic route utilizes commercially available starting materials and standard laboratory conditions, producing the target compound as a brown solid. In comparison, synthesis of the 4-bromo-3-methylphenyl regioisomer employs methanesulfonyl chloride addition to 4-bromo-3-methylbenzenamine in pyridine under nitrogen at -10°C to -14°C with a 2-hour reaction time . The different reaction temperature profiles and starting aniline requirements reflect the distinct handling considerations for each positional isomer.

Chemical synthesis Process yield Building block utility

Absence of TRPV1 Modulatory Activity: Differentiating from Potent Sulfonamide-Based TRPV1 Antagonists

In a systematic SAR study of 2-sulfonamidopyridine C-region derivatives as hTRPV1 ligands, simpler phenylsulfonamide derivatives without the pyridine C-region pharmacophore exhibited no measurable effect (NE) on hTRPV1 channel activity [1]. This finding is consistent with the structural requirements for TRPV1 antagonism established in the literature: potent antagonists such as compound 1 (lead compound in the series) require a 3-fluoro-4-methylsulfonamidophenyl A-region coupled with a functionalized pyridine C-region to achieve nanomolar potency and stereospecific antagonism against multiple TRPV1 activators including capsaicin, low pH, heat, and NADA [2]. N-(3-bromo-4-methylphenyl)methanesulfonamide lacks both the requisite 3-fluoro substitution and the pyridine C-region, and therefore does not fall within the structural class of potent TRPV1 antagonists. This functional differentiation is critical for researchers seeking to avoid confounding TRPV1-mediated effects in cellular assays.

TRPV1 antagonism Pain pathway Ion channel modulation

Recommended Application Scenarios for N-(3-bromo-4-methylphenyl)methanesulfonamide Based on Verified Evidence


Non-Steroidal Steroid Sulfatase (STS) Inhibitor for Hormone-Dependent Disease Research

N-(3-bromo-4-methylphenyl)methanesulfonamide is directly applicable as a non-steroidal STS inhibitor with an IC50 of 24 nM in human JEG-3 cell homogenates [1]. This potency is within the same order of magnitude as the steroidal benchmark EMATE (IC50 18–23 nM), positioning this compound as a structurally distinct alternative for studying STS inhibition in hormone-dependent conditions including breast cancer, where STS-mediated conversion of estrone sulfate to estrone contributes to estrogen biosynthesis [2]. Unlike steroidal inhibitors, this arylsulfonamide scaffold may offer reduced potential for cross-reactivity with steroid hormone receptors, making it suitable for experiments requiring selective STS inhibition without confounding endocrine receptor modulation.

Medicinal Chemistry Building Block for Kinase Inhibitor Synthesis

This compound is documented as a specialized arylsulfonamide intermediate widely utilized in medicinal chemistry as a building block for the synthesis of kinase inhibitors and other bioactive small molecules [1]. The 3-bromo-4-methylphenyl scaffold with methanesulfonamide functionality provides a versatile platform for further derivatization, including Suzuki coupling at the bromine position and sulfonamide modifications [2]. The documented synthetic route achieving quantitative yield from commercially available 3-bromo-4-methylaniline supports its use in parallel synthesis and library generation workflows [3].

TRPV1-Negative Control Compound in Pain Pathway Studies

Based on SAR analysis of phenylsulfonamide derivatives against hTRPV1, simple phenylsulfonamides lacking the 3-fluoro substitution and pyridine C-region pharmacophore exhibit no measurable effect on TRPV1 channel activity [1]. N-(3-bromo-4-methylphenyl)methanesulfonamide falls within this structural class and can therefore serve as a structurally matched negative control in experiments evaluating TRPV1 antagonists or in assays where TRPV1-mediated calcium influx must be excluded as a confounding variable. This application is particularly relevant for studies of pain pathways where TRPV1 is a primary therapeutic target [2].

Regioisomer-Specific Structure-Activity Relationship Studies

The 3-bromo-4-methyl substitution pattern represents a defined regioisomeric configuration distinct from the 4-bromo-3-methylphenyl analog (CAS 149105-00-0) [1]. In related bromo-methylphenyl scaffolds, the 3-bromo positioning has been crystallographically confirmed as critical for DNA binding interactions, with derivatives showing nanomolar potency (IC50 8.2 nM) and >100-fold selectivity [2]. Researchers conducting systematic SAR investigations of halogenated arylsulfonamides require the specific 3-bromo-4-methyl isomer to accurately map positional effects on biological activity and target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-bromo-4-methylphenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.